2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide

Kinase inhibition ROCK1 Regioisomer SAR

2-(Methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (CAS 896347-88-9; molecular formula C₁₆H₁₃N₃OS₂; molecular weight 327.4 g/mol) is a synthetic heterocyclic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. Its architecture combines an ortho-methylsulfanyl benzamide core linked via an amide bridge to a thiazole ring bearing a pyridin-4-yl substituent at the 4-position.

Molecular Formula C16H13N3OS2
Molecular Weight 327.4 g/mol
CAS No. 896347-88-9
Cat. No. B6519481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
CAS896347-88-9
Molecular FormulaC16H13N3OS2
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=NC=C3
InChIInChI=1S/C16H13N3OS2/c1-21-14-5-3-2-4-12(14)15(20)19-16-18-13(10-22-16)11-6-8-17-9-7-11/h2-10H,1H3,(H,18,19,20)
InChIKeyLGSLMLFRWUGKFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (CAS 896347-88-9): Procurement-Grade Structural and Comparator Context


2-(Methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (CAS 896347-88-9; molecular formula C₁₆H₁₃N₃OS₂; molecular weight 327.4 g/mol) is a synthetic heterocyclic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class . Its architecture combines an ortho-methylsulfanyl benzamide core linked via an amide bridge to a thiazole ring bearing a pyridin-4-yl substituent at the 4-position. The compound resides at the intersection of two critical structural variables within this chemotype: (i) pyridine nitrogen regioisomerism (4-pyridyl vs. 2-pyridyl vs. 3-pyridyl) and (ii) methylsulfanyl positional isomerism (ortho vs. meta vs. para) on the benzamide ring. While the compound itself has not been extensively profiled in published primary pharmacology, its closest analogs have been co-crystallized with validated drug targets—including EthR from Mycobacterium tuberculosis (PDB 5MYT) [1] and ROCK1 kinase (PDB 4YVC) [2]—and profiled as antagonists of metabotropic glutamate receptor 1 (mGluR1) [3]. These structural relationships provide a basis for understanding precisely where 896347-88-9 may offer differentiated properties relative to its nearest-neighbor comparators.

Why 2-(Methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide Cannot Be Substituted by In-Class Analogs: The Regioisomer and Functional Group Problem


Within the 1,3-thiazol-2-yl benzamide family, seemingly minor structural variations produce divergent target engagement profiles that preclude generic interchange. The pyridine nitrogen position determines hydrogen-bonding geometry: pyridin-4-yl analogs co-crystallize with ROCK1 (PDB 4YVC) [1], whereas pyridin-2-yl analogs preferentially engage EthR (PDB 5MYT) [2], reflecting fundamentally different hinge-binding and hydrophobic pocket interactions. The methylsulfanyl position (ortho vs. para) alters the dihedral angle of the benzamide ring, which in GSK921295A (para-methylsulfanyl, pyridin-2-yl) enabled EthR engagement at 74% inhibition (100 µM) [2]—an interaction geometry that cannot be assumed for the ortho-methylsulfanyl, pyridin-4-yl configuration of 896347-88-9. Furthermore, the N-H moiety (present in 896347-88-9 but methylated in the mGluR1 antagonists) is a critical hydrogen-bond donor: N-methylation in CHEMBL576121 yields IC₅₀ 80 nM at mGluR1 [3], whereas removal of this methyl group (as in 896347-88-9) is expected to alter both potency and off-target profile. These orthogonal structural variables—pyridine regioisomerism, methylsulfanyl position, and N-substitution status—collectively generate a combinatorial space where each compound occupies a unique pharmacological niche that cannot be satisfied by simple analog substitution.

Quantitative Head-to-Head and Cross-Study Differentiation Evidence for 2-(Methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (CAS 896347-88-9)


Pyridine Regioisomerism: 4-Pyridyl vs. 2-Pyridyl Determines Divergent Target Engagement (ROCK1 vs. EthR)

The pyridine nitrogen position is a decisive molecular switch for target selectivity in this chemotype. Compounds bearing a pyridin-4-yl substituent (as in 896347-88-9) have been co-crystallized with ROCK1 kinase: PDB 4YVC resolves 2-fluoro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide bound to ROCK1 at 3.2 Å resolution, with key hinge-region hydrogen bonds mediated by the pyridin-4-yl nitrogen [1]. By contrast, the pyridin-2-yl isomer GSK921295A (4-methylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide) co-crystallizes with the mycobacterial transcriptional repressor EthR (PDB 5MYT, 1.61 Å) and exhibits 74% inhibition at 100 µM with MIC 8.7 µM against M. tuberculosis [2]. No pyridin-4-yl analog has been reported as an EthR inhibitor in the GSK TCAMS dataset, and conversely, no pyridin-2-yl analog has been reported as a ROCK1 inhibitor. The pyridine nitrogen position thus bifurcates this scaffold into at least two pharmacologically non-overlapping target families [1][2].

Kinase inhibition ROCK1 Regioisomer SAR Structural biology

Methylsulfanyl Positional Isomerism: Ortho (896347-88-9) vs. Para (GSK921295A) Alters Physicochemical and Steric Profile

The ortho-methylsulfanyl substitution in 896347-88-9 (SMILES: CSc1ccccc1C(=O)Nc2nc(cs2)c3ccncc3) produces distinct physicochemical properties compared to its para-substituted regioisomer. The ZINC database records for compounds with molecular formula C₁₆H₁₃N₃OS₂ reveal that the ortho-methylsulfanyl, pyridin-4-yl isomer (ZINC4303508, corresponding to 896347-88-9) has a calculated logP of 4.18 and tPSA of 54 Ų [1], whereas a structurally related C₁₆H₁₃N₃OS₂ isomer (ZINC36092) has logP 3.76 and tPSA 68 Ų [2]. The higher logP of the ortho isomer (ΔlogP ≈ +0.42) indicates greater lipophilicity, which may enhance membrane permeability but could reduce aqueous solubility relative to isomers with more exposed polar surface area. Additionally, ortho-substitution restricts rotation about the benzamide-aryl bond due to steric proximity to the amide NH, potentially pre-organizing the bioactive conformation in a manner distinct from the para-methylsulfanyl, pyridin-2-yl isomer GSK921295A, whose crystal structure (PDB 5MYT) shows an extended geometry [3].

Physicochemical properties logP Topological polar surface area Isomer comparison

N-H vs. N-Methyl Functional Group Impact: mGluR1 Antagonist Activity Requires Tertiary Amide

The secondary amide N-H group in 896347-88-9 distinguishes it from a well-characterized series of N-methylated benzamide mGluR1 antagonists. CHEMBL576121 (N-methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide) is a potent mGluR1 antagonist with IC₅₀ 80 nM in a FLIPR assay using human mGluR1 expressed in CHO cells [1]. The N,4-dimethyl analog CHEMBL579225 shows comparable potency (IC₅₀ 83 nM) [2], whereas the N-methyl, 4-methoxy analog CHEMBL568321 exhibits significantly weaker activity (IC₅₀ 1,500 nM) [3]. The SAR from this series indicates that N-methylation is a key determinant for mGluR1 antagonist activity. The free N-H of 896347-88-9 is expected to abolish or substantially reduce mGluR1 activity, as the tertiary amide appears to be a pharmacophoric requirement for this target. Conversely, the N-H donor may enable hydrogen-bond interactions with kinase hinge regions (as seen in the ROCK1 PDB 4YVC complex with a pyridin-4-yl analog) [4].

mGluR1 antagonist N-methylation SAR GPCR Binding affinity

Structural Biology Evidence: 2-Fluoro Analog (Pyridin-4-yl, N-H) Co-Crystallized with ROCK1 Provides Template for 896347-88-9 Binding Mode Prediction

PDB 4YVC resolves 2-fluoro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide bound to the ATP-binding site of ROCK1 (Homo sapiens) at 3.2 Šresolution [1]. This co-crystal structure is the closest available structural template for predicting the binding mode of 896347-88-9, as both compounds share the identical pyridin-4-yl thiazole benzamide scaffold with an N-H amide and differ only at the ortho substituent (methylsulfanyl in 896347-88-9 vs. fluoro in the 4YVC ligand). In the 4YVC structure, the pyridin-4-yl nitrogen forms a critical hydrogen bond with the kinase hinge region, the thiazole sulfur interacts with the gatekeeper residue hydrophobic pocket, and the N-H amide donates a hydrogen bond to the backbone carbonyl of Glu154 in the hinge [1][2]. The ortho-methylsulfanyl group of 896347-88-9, being larger and more lipophilic than fluorine (SMe vs. F: van der Waals volume ~16.2 vs. 5.8 ų), is predicted to occupy a deeper region of the hydrophobic pocket, potentially enhancing shape complementarity. This structural context distinguishes 896347-88-9 from pyridin-2-yl analogs (EthR binders) and from para-substituted regioisomers, which would project their substituents into a different sub-pocket [1][3].

X-ray crystallography ROCK1 kinase Binding mode Kinase inhibitor design

Comparative Physicochemical Profiling: 896347-88-9 vs. Halogen-Substituted Pyridin-4-yl Thiazole Benzamide Analogs

Replacing the ortho-fluoro substituent of the ROCK1 co-crystallized ligand (PDB 4YVC) with the ortho-methylsulfanyl group in 896347-88-9 produces quantifiable changes in key drug-likeness parameters. The methylsulfanyl group (SMe) contributes a Hansch π value of +0.61 compared to fluorine's π value of +0.14, predicting a ΔlogP increase of approximately +0.47 for 896347-88-9 [1][2]. This increased lipophilicity is reflected in the ZINC-computed logP of 4.18 for 896347-88-9 [3], placing it near the upper boundary of typical lead-like chemical space (logP ≤ 3–5). The molecular weight (327.4 g/mol) and hydrogen-bond donor count (1) remain within lead-like criteria. Compared with the bulkier 4-benzoyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (MW ~385 g/mol), 896347-88-9 offers a more favorable ligand efficiency starting point [4]. The SMe group also provides a synthetic handle for oxidation to sulfoxide/sulfone, enabling polarity modulation during hit-to-lead optimization—a chemical diversification path not available to fluoro or unsubstituted analogs [1].

Drug-likeness logP Physicochemical comparison Lead optimization

Benzamide Substitution Matrix: Ortho-SMe, Pyridin-4-yl Combination Fills an Unoccupied Gap in the Reported SAR Landscape

A systematic substitution matrix analysis of the 1,3-thiazol-2-yl benzamide chemotype reveals that the specific combination present in 896347-88-9—ortho-methylsulfanyl + pyridin-4-yl + free N-H amide—represents a combinatorial variant for which no biological data have been reported in ChEMBL or BindingDB as of the latest annotation [1][2]. Among the six nearest regioisomeric neighbors differing in methylsulfanyl position (ortho/meta/para) and pyridine attachment (2-yl/4-yl), biological profiling data exist for the para-SMe, pyridin-2-yl combination (GSK921295A: EthR inhibitor, PDB 5MYT) [3] and for N-methylated pyridin-4-yl benzamides (mGluR1 antagonists) [4], but the ortho-SMe, pyridin-4-yl, N-H quadrant remains uncharacterized. This represents both a limitation (no direct target annotation exists) and an opportunity: screening 896347-88-9 against kinase panels—particularly ROCK1/ROCK2, given the structural template of PDB 4YVC [5]—would address a defined gap in the known SAR landscape and could reveal selectivity profiles that differentiate it from both the EthR-active pyridin-2-yl series and the mGluR1-active N-methyl series.

Scaffold novelty Chemical space SAR gap analysis Combinatorial library design

Recommended Procurement and Application Scenarios for 2-(Methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (CAS 896347-88-9)


ROCK1/ROCK2 Kinase Inhibitor Screening Cascade with Structural Biology Validation

Based on the co-crystallization of the structurally homologous 2-fluoro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide with ROCK1 (PDB 4YVC, 3.2 Å), 896347-88-9 is a rational procurement choice for laboratories conducting ROCK1/ROCK2 biochemical or cellular screening cascades [1]. The ortho-methylsulfanyl group is predicted to occupy the same hydrophobic sub-pocket as the ortho-fluoro substituent but with enhanced van der Waals contacts (Δvolume ≈ +10.4 ų). Researchers should benchmark 896347-88-9 against the PDB 4YVC fluoro ligand and against commercial ROCK inhibitors (e.g., Y-27632, fasudil) in ADP-Glo or Z'-Lyte kinase activity assays, with the pyridin-4-yl hinge-binding motif serving as a validated pharmacophore for this target class.

M. tuberculosis EthR-Independent Antimycobacterial Probe Differentiation

The pyridin-4-yl configuration of 896347-88-9 distinguishes it from the pyridin-2-yl EthR inhibitor series (GSK921295A, GSK1107112A, et al.) that emerged from the GSK TCAMS phenotypic screen [2]. Since no pyridin-4-yl analog has been reported as an EthR binder, 896347-88-9 can serve as a negative control or selectivity probe in EthR biochemical assays (e.g., thermal shift, SPR) to confirm that antimycobacterial activity, if observed, operates through an EthR-independent mechanism. In whole-cell M. tuberculosis H37Rv MIC assays, the compound should be run alongside GSK921295A (MIC 8.7 µM) to quantify differential potency attributable to the pyridine nitrogen regioisomerism [2].

mGluR1 Off-Target Selectivity Screening in CNS Panel Profiling

Given that N-methylation is a demonstrated pharmacophoric requirement for mGluR1 antagonist activity (CHEMBL576121 IC₅₀ 80 nM; CHEMBL579225 IC₅₀ 83 nM), the free N-H amide of 896347-88-9 is predicted to be inactive or substantially weaker at mGluR1 [3]. Procurement of 896347-88-9 is therefore justified for CNS-targeted screening panels where mGluR1 activity is undesirable or confounding—for example, in kinase-focused libraries intended for neurodegenerative or psychiatric indications where glutamatergic off-target effects must be minimized. The compound can be directly compared with N-methylated analogs in a FLIPR-based mGluR1 counter-screen to experimentally confirm the N-H → N-Me selectivity switch.

Synthetic Chemistry Diversification: Methylsulfanyl Oxidation to Sulfoxide/Sulfone for logP Tuning

The ortho-methylsulfanyl group in 896347-88-9 provides a chemically tractable handle for post-procurement diversification. Controlled oxidation with mCPBA or Oxone can yield the corresponding sulfoxide (logP reduction ~−0.5 to −1.0) or sulfone (logP reduction ~−1.5 to −2.0), enabling systematic polarity modulation without altering the core scaffold [1][4]. This is a synthetic advantage over the ortho-fluoro analog (PDB 4YVC ligand), where no analogous polarity-tuning chemistry is available. The sulfoxide/sulfone derivatives may also exhibit altered hydrogen-bond acceptor capacity (S=O vs. SMe), potentially modulating kinase hinge-region interactions. Procurement of 896347-88-9 as a parent scaffold thus enables generation of a mini-library of oxidation-state analogs for SAR expansion.

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